molecular formula C6H12N2O3 B13450880 tert-butyl (N'-hydroxycarbamimidoyl)formate

tert-butyl (N'-hydroxycarbamimidoyl)formate

Cat. No.: B13450880
M. Wt: 160.17 g/mol
InChI Key: HXOMMZFQLTXHIZ-UHFFFAOYSA-N
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Description

tert-butyl (N’-hydroxycarbamimidoyl)formate: is an organic compound with the molecular formula C6H12N2O3 It is a derivative of formic acid and is characterized by the presence of a tert-butyl group and a hydroxycarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (N’-hydroxycarbamimidoyl)formate typically involves the reaction of hydroxylamine hydrochloride with tert-butyl formate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures (around 75°C) for several hours. The product is then purified through extraction and recrystallization .

Industrial Production Methods: While specific industrial production methods for tert-butyl (N’-hydroxycarbamimidoyl)formate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (N’-hydroxycarbamimidoyl)formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: It can be reduced to form amines or hydroxylamines.

    Substitution: The hydroxycarbamimidoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: tert-butyl (N’-hydroxycarbamimidoyl)formate is used as an intermediate in organic synthesis. It can be employed in the preparation of various functionalized compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe for studying enzyme mechanisms and protein interactions.

Industry: In the industrial sector, tert-butyl (N’-hydroxycarbamimidoyl)formate can be used in the production of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl (N’-hydroxycarbamimidoyl)formate involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

    tert-butyl N-hydroxycarbamate: A related compound with similar functional groups, used in organic synthesis and as a protecting group.

    tert-butyl formate: Another derivative of formic acid, used as a reagent in organic synthesis.

    tert-butyl 2-(N’-hydroxycarbamimidoyl)morpholine-4-carboxylate: A structurally related compound with applications in medicinal chemistry .

Uniqueness: tert-butyl (N’-hydroxycarbamimidoyl)formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

tert-butyl (2Z)-2-amino-2-hydroxyiminoacetate

InChI

InChI=1S/C6H12N2O3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3,(H2,7,8)

InChI Key

HXOMMZFQLTXHIZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)C(=NO)N

Origin of Product

United States

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